Cas no 67967-05-9 (3-Bromo-1,7-naphthyridine)

3-Bromo-1,7-naphthyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-1,7-naphthyridine
- 67967-05-9
- CS-0379843
- F53460
- SCHEMBL8880590
- DB-378718
-
- Inchi: InChI=1S/C8H5BrN2/c9-7-3-6-1-2-10-5-8(6)11-4-7/h1-5H
- InChI Key: OYBCABHRRHTJJK-UHFFFAOYSA-N
- SMILES: C1=CN=CC2=NC=C(C=C12)Br
Computed Properties
- Exact Mass: 207.96361g/mol
- Monoisotopic Mass: 207.96361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8Ų
- XLogP3: 1.8
3-Bromo-1,7-naphthyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM139951-1g |
3-bromo-1,7-naphthyridine |
67967-05-9 | 95% | 1g |
$720 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1450513-1g |
3-Bromo-1,7-naphthyridine |
67967-05-9 | 95+% | 1g |
¥9996.00 | 2024-05-04 | |
Alichem | A219007947-1g |
3-Bromo-1,7-naphthyridine |
67967-05-9 | 95% | 1g |
$607.60 | 2023-09-01 | |
Chemenu | CM139951-1g |
3-bromo-1,7-naphthyridine |
67967-05-9 | 95% | 1g |
$*** | 2023-05-29 |
3-Bromo-1,7-naphthyridine Related Literature
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
Additional information on 3-Bromo-1,7-naphthyridine
3-Bromo-1,7-Naphthyridine: A Comprehensive Overview
3-Bromo-1,7-naphthyridine (CAS No. 67967-05-9) is a heterocyclic aromatic compound with a unique structural configuration that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the naphthyridine family, which is a bicyclic system consisting of a benzene ring fused with a pyridine ring. The presence of a bromine atom at the 3-position further distinguishes this compound, making it a valuable substrate for various chemical transformations and applications.
The naphthyridine core of this compound is known for its aromatic stability and electronic properties, which are influenced by the electron-withdrawing bromine substituent. This makes 3-bromo-1,7-naphthyridine an interesting candidate for studies on electronic transitions, nonlinear optical properties, and potential applications in optoelectronic devices. Recent research has highlighted its role in the development of advanced materials for light-emitting diodes (LEDs) and solar cells, where its electronic characteristics play a pivotal role in enhancing device performance.
From a synthetic perspective, 3-bromo-1,7-naphthyridine can be synthesized via various routes, including condensation reactions and cyclization processes. One notable method involves the reaction of o-phenylenediamine derivatives with α-bromo carbonyl compounds under specific conditions. This approach not only ensures high yields but also allows for fine-tuning of the substituents to tailor the compound's properties for specific applications. The synthesis of 3-bromo-1,7-naphthyridine has been optimized in recent studies to improve scalability and reduce environmental impact, making it more accessible for industrial applications.
In terms of biological applications, 3-bromo-1,7-naphthyridine has shown potential as a lead compound in drug discovery. Its structural features make it a promising candidate for targeting various enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. Recent studies have demonstrated its ability to inhibit certain kinases and modulate cellular signaling pathways, highlighting its therapeutic potential. Furthermore, the compound's stability under physiological conditions makes it an attractive scaffold for medicinal chemists exploring new drug candidates.
The electronic properties of 3-bromo-1,7-naphthyridine have also been leveraged in the field of materials science. Researchers have investigated its use as a building block for constructing π-conjugated systems with enhanced charge transport capabilities. These systems are critical for developing next-generation organic semiconductors and flexible electronics. By incorporating 3-bromo-1,7-naphthyridine into polymer frameworks or as part of small molecule acceptors in organic photovoltaics (OPVs), scientists aim to improve device efficiency and stability.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 3-bromo-1,7-naphthyridine. Density functional theory (DFT) calculations have revealed its frontier molecular orbitals and excited-state dynamics, which are essential for understanding its optical properties. These findings have paved the way for designing novel compounds based on the naphthyridine framework with tailored electronic characteristics.
In summary, 3-bromo-1,7-naphthyridine (CAS No. 67967-05-9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with its favorable electronic properties and synthetic accessibility, positions it as an important molecule in contemporary chemical research. As ongoing studies continue to uncover new functionalities and applications for this compound, its significance in both academic and industrial settings is expected to grow further.
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